2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide
Description
This compound is a structurally complex hydrazide derivative featuring a 1,3,4-thiadiazole core substituted with a benzylsulfanyl group at position 5 and a sulfanylacetohydrazide moiety at position 2. The hydrazide is further functionalized with an (E)-configured Schiff base derived from 3,5-dibromo-2-hydroxybenzaldehyde.
Properties
Molecular Formula |
C18H14Br2N4O2S3 |
|---|---|
Molecular Weight |
574.3 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H14Br2N4O2S3/c19-13-6-12(16(26)14(20)7-13)8-21-22-15(25)10-28-18-24-23-17(29-18)27-9-11-4-2-1-3-5-11/h1-8,26H,9-10H2,(H,22,25)/b21-8+ |
InChI Key |
SVQWAGLKRSMWTD-ODCIPOBUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
Preparation Methods
Esterification and Hydrazide Formation
4-Chlorobenzoic acid is esterified using methanol in the presence of concentrated sulfuric acid, yielding methyl 4-chlorobenzoate. Subsequent treatment with hydrazine hydrate in ethanol generates the corresponding hydrazide. For the target compound, a benzylsulfanyl-substituted carboxylic acid (e.g., benzylsulfanylacetic acid) would serve as the starting material to introduce the requisite substituent at position 5 of the thiadiazole ring.
Reaction Conditions:
Cyclization to Form the Thiadiazole Ring
The hydrazide intermediate reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide, forming a potassium thiolate salt. Acidification with hydrochloric acid induces cyclization, producing the 1,3,4-thiadiazole-2-thiol derivative.
Reaction Conditions:
Intermediate:
5-(Benzylsulfanyl)-1,3,4-thiadiazole-2-thiol (Yield: 85–90%).
Condensation with 3,5-Dibromo-2-Hydroxybenzaldehyde
The final step involves condensing the acetohydrazide with 3,5-dibromo-2-hydroxybenzaldehyde to form the hydrazone linkage.
Hydrazone Formation
The acetohydrazide and aldehyde undergo acid-catalyzed condensation, typically employing acetic acid or hydrochloric acid to facilitate imine formation. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the aldehyde carbonyl, followed by dehydration.
Reaction Conditions:
- Solvent: Ethanol or ethyl acetate.
- Acid Catalyst: Glacial acetic acid (2–3 drops).
- Temperature: Reflux, 4–6 h.
Product:
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide (Yield: 60–65%).
Optimization and Scalability Considerations
Solvent and Temperature Effects
Purification Techniques
- Column Chromatography: Silica gel with ethyl acetate/hexane (1:3) eluent isolates intermediates.
- Recrystallization: Methanol/water mixtures purify the final hydrazone product.
Challenges and Alternative Routes
Regioselectivity in Thiadiazole Synthesis
Controlling substituent placement on the thiadiazole ring remains a challenge. Alternative strategies include:
Stereochemical Control
The E-configuration of the hydrazone is ensured by:
- Acidic Conditions: Promote trans-imine formation.
- Steric Hindrance: Bulky substituents on the aldehyde favor the E-isomer.
Industrial-Scale Adaptations
For large-scale production, continuous flow reactors enhance yield and reproducibility:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring and benzylsulfanyl groups serve as reactive sites for nucleophilic substitutions. For example:
-
Thiol-disulfide exchange : The sulfur atoms in the thiadiazole and benzylsulfanyl groups participate in thiol-disulfide exchange reactions under basic conditions, forming cross-linked products.
-
Halogen displacement : The bromine atoms on the phenolic ring can undergo substitution with amines or alkoxides in polar aprotic solvents (e.g., DMF), yielding derivatives with altered electronic properties.
Table 1: Key Nucleophilic Substitution Reactions
| Reaction Type | Conditions | Observed Products | Reference |
|---|---|---|---|
| Thiol-disulfide exchange | NaOH (0.1 M), RT, 12 h | Cross-linked dimeric structures | |
| Bromine displacement | DMF, K₂CO₃, 80°C, 6 h | Amine/alkoxy-substituted derivatives |
Condensation and Cyclization Reactions
The hydrazide group enables condensation with carbonyl-containing compounds:
-
Schiff base formation : Reacts with aldehydes or ketones to form extended hydrazone derivatives, often stabilized by intramolecular hydrogen bonding.
-
Triazole formation : Under Huisgen cycloaddition conditions (Cu(I) catalysis), the terminal acetylene groups in related compounds form 1,2,3-triazole rings .
Table 2: Condensation Reactions and Outcomes
| Reactant | Conditions | Product | Yield (%) |
|---|---|---|---|
| 4-nitrobenzaldehyde | Ethanol, reflux, 8 h | Hydrazone with nitroaryl group | 72 |
| Propargyl bromide | CuSO₄/NaAsc, H₂O, RT, 24 h | Triazole-linked analog | 68 |
Metal Complexation
The hydrazide and phenolic hydroxyl groups act as bidentate ligands for transition metals:
-
Coordination with Cu(II) : Forms stable complexes in ethanol/water mixtures, characterized by shifts in UV-Vis spectra (λ<sub>max</sub> = 420–450 nm).
-
Fe(III) complexes : Exhibit enhanced solubility in DMSO and potential catalytic activity in oxidation reactions.
Oxidation and Reduction
-
Oxidation : The thiadiazole sulfur atoms oxidize to sulfoxides or sulfones using H₂O₂ or mCPBA, altering electronic properties .
-
Reduction : The imine bond (C=N) in the hydrazone moiety is selectively reduced with NaBH₄ to a secondary amine.
Acid/Base-Mediated Rearrangements
-
pH-dependent tautomerism : The hydrazone group undergoes keto-enol tautomerism under acidic or basic conditions, confirmed by <sup>1</sup>H NMR.
-
Ring-opening reactions : Treatment with concentrated HCl cleaves the thiadiazole ring, yielding thioamide intermediates .
Table 3: Reactivity Hierarchy (Most to Least Reactive)
| Functional Group | Reactivity Toward | Notes |
|---|---|---|
| Hydrazide (-CONHNH₂) | Electrophiles (e.g., aldehydes) | Forms stable Schiff bases |
| Thiadiazole sulfur | Nucleophiles (e.g., thiols) | Susceptible to substitution |
| Brominated aryl ring | SNAr reactions | Requires strong electron withdrawal |
Mechanistic Insights
Scientific Research Applications
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules and exploring new chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways.
Pathways Involved: It can interfere with cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a class of 1,3,4-thiadiazole-based hydrazides with variable aromatic substituents. Key structural analogues and their differences are summarized below:
Key Observations :
- Electron-withdrawing groups (e.g., Br, CF₃) enhance electrophilicity and may improve binding to electron-rich biological targets.
- Hydroxyl and methoxy groups contribute to solubility in polar solvents and H-bonding interactions, critical for antimicrobial or antioxidant activities .
- Steric effects from substituents like methyl or trifluoromethyl may influence conformational flexibility and target accessibility .
Analytical Characterization
- LCMS/MS and Molecular Networking : As per , analogues with similar fragmentation patterns (high cosine scores) can be clustered, aiding in dereplication. The target compound’s bromine isotopes (⁷⁹Br/⁸¹Br) would produce distinct MS/MS patterns for identification .
- Crystallography : reports single-crystal X-ray structures of thiadiazole derivatives, confirming planar geometries and intermolecular interactions (e.g., π-π stacking), which are relevant for solid-state stability .
Biological Activity
The compound 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide is a complex heterocyclic structure that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Structure and Synthesis
The compound features a 1,3,4-thiadiazole ring linked to a benzylsulfanyl group and an acetohydrazide moiety. The thiadiazole ring is significant due to its ability to interact with various biological targets. Synthesis typically involves the reaction of substituted thiadiazoles with hydrazides, leading to the formation of derivatives with potential pharmacological applications.
Antimicrobial Activity
Thiadiazole derivatives have demonstrated notable antimicrobial properties. Research indicates that compounds containing the thiadiazole scaffold exhibit activity against both Gram-positive and Gram-negative bacteria . For instance:
- Antibacterial Activity : Compounds similar to the target molecule have shown high efficacy against Staphylococcus aureus and Escherichia coli , often surpassing traditional antibiotics like ciprofloxacin in potency .
- Antifungal Activity : The introduction of thiadiazole rings has been associated with enhanced antifungal activity against pathogens such as Candida albicans , highlighting their potential in treating fungal infections .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied:
- Cytotoxicity Studies : In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer and HT-29 for colon cancer) have revealed that certain derivatives exhibit significant cytotoxic effects, with IC50 values in the low micromolar range (e.g., 7-17 μM) .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and disruption of cellular proliferation pathways. For example, compounds have been shown to activate apoptotic pathways without causing cell cycle arrest .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, thiadiazole derivatives also possess anti-inflammatory effects:
- Inflammatory Models : Studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests their potential utility in treating inflammatory diseases .
Summary of Research Findings
Case Studies
- Antibacterial Study : A series of benzylthio-substituted thiadiazoles were synthesized and evaluated for antibacterial activity. The results indicated some derivatives had comparable or superior effects to existing antibiotics against Staphylococcus species .
- Cytotoxicity Analysis : A study evaluated various thiadiazole derivatives' cytotoxic effects on cancer cell lines, revealing specific compounds induced significant apoptosis in HeLa cells at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
